N-cyclohexyl-3,4-dimethylbenzamide

Description

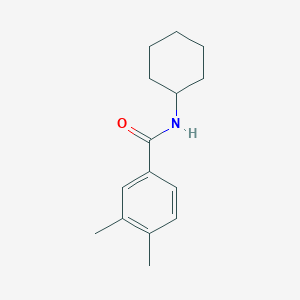

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-11-8-9-13(10-12(11)2)15(17)16-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVWBTCVHJBKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of N Cyclohexyl 3,4 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For N-cyclohexyl-3,4-dimethylbenzamide, ¹H and ¹³C NMR provide a complete picture of the molecular framework, while dynamic NMR techniques can offer insights into its conformational isomers.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its covalent framework. The chemical shifts and coupling patterns of the signals correspond to the specific electronic environments of each nucleus.

In the ¹H NMR spectrum, the aromatic region is expected to show three distinct protons on the 3,4-disubstituted benzene (B151609) ring. The cyclohexyl group displays a complex set of signals for its methylene (B1212753) protons and a characteristically downfield-shifted methine proton directly attached to the amide nitrogen. The amide proton (N-H) typically appears as a broad singlet or a doublet if coupled to the adjacent methine proton. The two methyl groups on the aromatic ring will appear as sharp singlets.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the six aromatic carbons (four substituted and two proton-bearing), and the carbons of the cyclohexyl ring. The chemical shifts are indicative of the carbon type (quaternary, CH, CH₂, CH₃). For instance, the amide carbonyl carbon is typically observed in the range of 167-170 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | ~7.3-7.5 | Multiplet (m) |

| Amide N-H | ~5.9-6.5 | Broad Singlet (br s) |

| Cyclohexyl-CH | ~3.9-4.1 | Multiplet (m) |

| Aromatic-CH₃ | ~2.2-2.3 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~167 |

| Aromatic C (quaternary) | ~130-140 |

| Aromatic C-H | ~125-130 |

| Cyclohexyl C-N | ~48 |

| Cyclohexyl C | ~25-33 |

The amide bond (C-N) in this compound has a significant double bond character due to resonance, which restricts free rotation. This restriction can lead to the existence of cis and trans conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such conformational exchange processes and to determine the energy barriers associated with them.

At room temperature, the rotation around the amide bond may be fast on the NMR timescale, resulting in a single set of averaged signals for the cyclohexyl protons. However, by lowering the temperature, the rate of this rotation can be slowed sufficiently to observe separate signals for the distinct chemical environments of the protons in the cis and trans conformers. From the coalescence temperature of these signals, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. In related N-cyclohexylbenzamide structures, the presence of different conformers has been studied, revealing insights into the steric and electronic effects governing the rotational barrier. researchgate.net For this compound, such studies would elucidate the preferred orientation of the cyclohexyl and 3,4-dimethylbenzoyl groups relative to the amide plane.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of this compound are dominated by vibrations characteristic of its secondary amide, aromatic, and aliphatic moieties.

Key expected vibrational frequencies include:

N-H Stretching: A sharp band typically appears in the 3400-3200 cm⁻¹ region in the IR spectrum, corresponding to the stretching of the amide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclohexyl and methyl groups appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the range of 1680-1630 cm⁻¹. Its exact position is sensitive to hydrogen bonding and conformation. rsc.org

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1570-1515 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. chemicalbook.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group Vibration | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Amide I (C=O Stretch) | 1680 - 1630 |

| Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 |

Beyond identifying functional groups, vibrational spectroscopy can offer subtle details about molecular conformation. The precise frequency of the Amide I (C=O) and Amide II bands can be influenced by the cis or trans geometry of the amide linkage. Furthermore, the position and shape of the N-H stretching band can provide evidence for intermolecular hydrogen bonding. In the solid state, a broad N-H stretching band at a lower frequency would suggest the presence of strong hydrogen-bonded networks, a common feature in the crystal structures of secondary amides. chemicalbook.com Comparing the spectra in the solid state and in a dilute non-polar solution can help distinguish between intermolecular and intramolecular interactions.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. For this compound (molecular formula C₁₅H₂₁NO), HRMS provides a highly accurate measurement of its mass-to-charge ratio (m/z), typically to within a few parts per million (ppm) of the theoretical value.

The calculated exact mass of the neutral molecule [M] is 231.162314 Da. In HRMS analysis, the compound is typically observed as its protonated molecular ion [M+H]⁺. The precise mass measurement allows for the confident determination of the elemental formula, distinguishing it from other potential structures with the same nominal mass. This technique serves as a final, definitive confirmation of the compound's identity following synthesis and purification. rsc.org

Computational Chemistry and Theoretical Insights into N Cyclohexyl 3,4 Dimethylbenzamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the electronic behavior and stability of N-cyclohexyl-3,4-dimethylbenzamide. These computational methods allow for a detailed exploration of the molecule's properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and mapping potential energy surfaces. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict the most stable three-dimensional arrangement of its atoms. nih.govbhu.ac.in

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. researchgate.net The resulting optimized geometry provides crucial data on the molecule's architecture. For instance, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation, and the planarity of the amide group can be assessed. researchgate.net

The energy landscape, also explorable via DFT, reveals the relative energies of different conformers and the energy barriers for rotation around key single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~121° |

| Dihedral Angle | Aromatic Ring - Amide Plane | ~30-50° |

Note: These values are representative and would be precisely determined through specific DFT calculations.

Ab Initio Calculations for Conformational Preferences

Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. ethz.ch These calculations are crucial for determining the conformational preferences of flexible molecules like this compound. The molecule possesses several rotatable bonds, leading to various possible spatial arrangements (conformers).

Key conformational questions for this molecule include:

The orientation of the cyclohexyl group relative to the benzamide (B126) moiety.

The rotational barrier around the amide C-N bond.

The preferred conformation of the cyclohexane ring (chair, boat, or twist-boat).

Ab initio calculations can map the potential energy surface as a function of these rotations, identifying the global minimum energy conformer and the relative energies of other stable conformers. researchgate.net For similar structures, like 2,4-dichloro-N-cyclohexylbenzamide, the cyclohexane ring is known to adopt a chair conformation in its stable state. researchgate.net

Analysis of Molecular Interactions and Bonding Characteristics

The physical and chemical properties of this compound are heavily influenced by the nature of its internal and external molecular interactions.

Noncovalent Interactions (e.g., Hydrogen Bonding, C-H...π, C-H...O)

Noncovalent interactions are critical in determining the molecular aggregation, crystal packing, and interaction of the molecule with biological targets.

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is the hydrogen bond formed between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) of an adjacent molecule as the acceptor. This N-H···O interaction often leads to the formation of infinite chains or dimeric structures in the solid state, as seen in related benzamides. researchgate.net

C-H···π Interactions: These interactions can occur between the C-H bonds of the cyclohexyl ring and the electron-rich π-system of the dimethylbenzene ring of a neighboring molecule. Such interactions, though weaker than conventional hydrogen bonds, are known to contribute significantly to the stability of molecular conformations and crystal packing. ucl.ac.uk

C-H···O Interactions: Weak hydrogen bonds can also form between activated C-H bonds (e.g., from the methyl groups or the cyclohexyl ring) and the carbonyl oxygen atom.

Table 2: Potential Noncovalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Intermolecular Hydrogen Bond | N-H (amide) | C=O (carbonyl) | Primary interaction driving crystal packing. researchgate.net |

| C-H···π Interaction | C-H (cyclohexyl) | π-system (benzene ring) | Contributes to conformational stability. ucl.ac.uk |

| C-H···O Interaction | C-H (methyl/cyclohexyl) | C=O (carbonyl) | Secondary stabilizing interaction. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative carbonyl oxygen atom, indicating the most suitable site for an electrophilic attack. bhu.ac.inresearchgate.net

Positive Regions (Blue): Located around the amide hydrogen (N-H), highlighting the site for nucleophilic attack. researchgate.net

Neutral Regions (Green): Typically found over the hydrocarbon portions of the cyclohexyl and dimethylphenyl groups.

This analysis is crucial for predicting how the molecule will interact with other reagents or biological receptors. chemrxiv.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. ufla.br

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, which is activated by the two methyl groups.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the benzamide moiety, particularly the carbonyl group and the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. bhu.ac.indntb.gov.ua A smaller gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 3: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Expected Location | Role in Reactivity |

| HOMO | 3,4-dimethylphenyl ring | Nucleophilic/Electron Donor |

| LUMO | Benzamide moiety (C=O and ring) | Electrophilic/Electron Acceptor |

| HOMO-LUMO Gap | Energy (eV) | Index of chemical reactivity and stability |

Mechanistic Elucidation of Reactions Involving Benzamide Scaffolds

The benzamide scaffold is a versatile building block in organic synthesis. While specific reaction mechanisms for this compound are not extensively documented, the reactivity of the general benzamide structure provides insight.

Benzamides are key intermediates in the synthesis of more complex molecules. For instance, 1,2,3-benzotriazin-4(3H)-ones, which are related to benzamide structures, undergo transition-metal-catalyzed denitrogenative transformations to provide access to diverse scaffolds, including o-substituted benzamides. acs.org A notable reaction is the palladium-catalyzed denitrogenative carbonylation, which uses carbon monoxide to efficiently synthesize phthalimides and phthalic diamides from these precursors, with nitrogen gas as the only byproduct. acs.org Such methodologies highlight the utility of the embedded amide functionality in advanced synthetic strategies.

Furthermore, reactions like the Schmidt reaction, which involves the conversion of keto azides into lactams (cyclic amides), are fundamental in constructing alkaloid-inspired scaffolds that may share structural motifs with complex benzamides. researchgate.net The reactivity of the benzamide scaffold is thus central to building molecular complexity in medicinal and materials chemistry.

Transition State Analysis and Reaction Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. For a molecule like this compound, several reaction types could be computationally investigated.

A theoretical study on the formation of a different substituted benzamide, N-(carbomylcarbamothioyl)benzamide, utilized the B3LYP/6-31g(d) functional and basis set to map its reaction mechanism. sigmaaldrich.com The study identified two transition states, with the first being the rate-determining step. sigmaaldrich.com This type of analysis would be crucial in understanding the synthesis of this compound, for instance, in the reaction between 3,4-dimethylbenzoyl chloride and cyclohexylamine (B46788). Computational modeling could predict the activation energies required to reach the transition state, thus providing insights into the reaction kinetics.

Furthermore, computational studies can explore various reaction pathways. For example, in gold-catalyzed cycloadditions involving enynamides, DFT calculations have been used to determine the most favorable reaction pathway by comparing the activation free energies of different potential routes. researchgate.net Such an approach for this compound could predict the outcomes of different synthetic strategies or its behavior under various reaction conditions.

The geometry of the molecule plays a significant role in its reactivity. A crystallographic study of the closely related N-cyclohexylbenzamide revealed that the benzene (B151609) ring is twisted with respect to the amide group plane. nih.gov This torsion angle influences the electronic and steric environment around the reactive centers.

Table 1: Selected Torsion Angles in N-cyclohexylbenzamide

| Torsion Angle | Value (°) |

|---|---|

| N1–C1–C2–C3 | -30.8 (4) |

| O1–N1–C8–C11 | 151.3 (4) |

Data sourced from a structural study of N-cyclohexylbenzamide. nih.gov

This inherent twist would be a critical parameter in any computational model of this compound, as it would affect the approach of reactants and the geometry of any transition states. The addition of two methyl groups on the benzene ring, as in this compound, would further influence this geometry through steric and electronic effects, which could be precisely modeled computationally.

Computational Studies of Amide Bond Activation

The amide bond is famously stable due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov However, this bond can be activated to undergo various chemical transformations. Computational studies are instrumental in understanding the subtleties of this activation. sigmaaldrich.comchem-space.comnih.gov

Amide bond activation often involves distorting the planar amide structure, thereby reducing the resonance stabilization. This can be achieved through chemical modifications, such as N-acylation, which lowers the amidicity and makes the carbonyl group more susceptible to reduction. sigmaaldrich.com For this compound, computational models could predict the energetic cost of twisting the amide bond and how substituents on the nitrogen and phenyl ring affect this.

DFT calculations can be used to quantify the "amidicity" of a bond, providing a numerical measure of its resistance to activation. sigmaaldrich.com For example, in a study of a diketopiperazine derivative, the amidicity of one amide was computationally lowered from over 90% to 34.6% upon acylation, indicating significant activation. sigmaaldrich.com A similar computational analysis on this compound could predict its reactivity in cross-coupling reactions or reductions based on its calculated amidicity.

The mechanism of amide bond cleavage, for instance, by hydrolysis, can also be modeled. The process is often facilitated by enzymes or metal complexes. nih.gov Computational studies can model the interaction of this compound with a catalyst, detailing the step-by-step mechanism of bond cleavage, including the formation of intermediates and transition states.

Table 2: General Approaches to Amide Bond Activation

| Activation Method | Description | Potential Computational Insights for this compound |

|---|---|---|

| N-Acylation/Sulfonylation | Attaching an electron-withdrawing group to the amide nitrogen to decrease resonance. | Calculation of amidicity change; prediction of increased reactivity at the carbonyl carbon. |

| Twisting/Pyramidalization | Steric hindrance or geometric constraints that force the amide bond out of planarity. | Determination of the energy penalty for non-planar conformations; analysis of bond lengths and angles. |

| Metal Catalysis | Coordination of a metal to the amide oxygen or nitrogen to facilitate nucleophilic attack. | Modeling of metal-amide complexes; elucidation of catalytic cycles and transition states for bond cleavage. |

While direct computational research on this compound is sparse, the principles and methodologies from studies on related N-substituted benzamides provide a robust framework for predicting its chemical behavior. Future computational work will undoubtedly shed more specific light on the reaction dynamics and activation mechanisms of this particular compound.

Structure Activity Relationship Sar and Molecular Interaction Studies

Design Principles for Benzamide-Based Bioactive Molecules

The design of bioactive molecules based on the benzamide (B126) scaffold is guided by several key principles aimed at optimizing their interaction with biological targets and improving their pharmacological profiles. Benzamides are recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The core benzamide structure consists of a benzene (B151609) ring attached to an amide group, providing a versatile framework for modification.

Key design strategies often involve:

Bioisosteric Replacement: A common principle in drug design is the replacement of a functional group with another that has similar physical or chemical properties, known as a bioisostere. In the context of benzamides, the amide linker can be a target for such modifications to enhance stability or alter binding modes. researchgate.net For instance, replacing the α,β-unsaturated linker region of a chalcone (B49325) with an amide bioisostere has been explored in the design of amyloid-beta aggregation inhibitors. researchgate.net

Scaffold Hopping and Ring Modification: Altering the core ring structure is another design principle. For example, in the development of FtsZ inhibitors, modifications to a 1,4-benzodioxane (B1196944) scaffold attached to a benzamide were investigated. nih.govnih.gov These included replacing oxygen atoms with sulfur to explore the impact on antimicrobial activity. nih.govnih.gov

Introduction of Specific Functional Groups: The addition of various functional groups to the aromatic ring or the N-substituent is a fundamental approach to modulate activity, selectivity, and pharmacokinetic properties. For example, the introduction of small methoxy (B1213986) groups at a specific position on a related compound series furnished sub-nanomolar potency against wild-type HIV-1. researchgate.net

These design principles are often guided by computational studies and an understanding of the target's binding site to create molecules with improved efficacy and drug-like properties. nih.govnih.gov

Correlating Structural Features with Biological Responses (In Vitro/In Vivo Models, excluding human trials)

The biological activity of benzamide derivatives is intricately linked to their structural features. Studies on various in vitro and in vivo models (excluding human trials) have provided valuable insights into how modifications to the N-cyclohexyl-3,4-dimethylbenzamide scaffold and related analogs influence their biological effects.

Impact of Cyclohexyl and Aromatic Ring Substituents on Activity

The nature and position of substituents on both the cyclohexyl and aromatic rings play a pivotal role in determining the biological activity of benzamide compounds.

The cyclohexyl group is a common feature in bioactive molecules and can influence properties such as lipophilicity and binding affinity. researchgate.net The conformation of the cyclohexane (B81311) ring can also be a determinant of activity. researchgate.net In a study of N-[4-(alkyl)cyclohexyl]-substituted benzamides, these compounds demonstrated anti-inflammatory and analgesic activities. nih.gov

Aromatic ring substituents significantly impact the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. For instance, in a series of benzamide derivatives targeting the FtsZ protein, modifications to the substituent at position 7 of a 1,4-benzodioxane moiety led to compounds with potent activity against Methicillin-Resistant S. aureus (MRSA). nih.gov Specifically, compounds with certain substituents at this position showed minimum inhibitory concentrations (MICs) between 0.6 and 2.5 µg/mL. nih.gov The presence of aromatic rings can also influence water solubility, which in turn can affect in vitro activity. researchgate.net

The following table summarizes the impact of substituents on the biological activity of selected benzamide derivatives based on findings from various studies.

| Compound/Series | Substituent Modification | Biological Model | Observed Effect |

| N-[4-(alkyl)cyclohexyl]-substituted benzamides | Alkyl group on cyclohexyl ring | In vivo (animal models) | Anti-inflammatory and analgesic activities. nih.gov |

| Benzamide derivatives with 1,4-benzodioxane moiety | Substituents at position 7 of the benzodioxane ring | S. aureus (in vitro) | Potent activity against MRSA with MICs of 0.6-2.5 µg/mL. nih.gov |

| 2-Hydroxy-N-phenylbenzamides | Various substituents on the phenyl ring | In vitro (enzyme assays) | Moderate inhibition of acetylcholinesterase (AChE) with IC50 values of 33.1 to 85.8 µM. nih.gov |

Influence of Amide Linker Modifications

The amide linker is a crucial component of the benzamide scaffold, and its modification can have a profound effect on the molecule's biological activity and stability. The amide bond itself is relatively stable, but its properties can be fine-tuned through various chemical strategies. frontiersin.org

One approach involves the reductive functionalization of amides , which can lead to the synthesis of bioisosteres with potentially improved activity. frontiersin.org For example, this methodology has been used to create trifluoroethylamine-based bioisosteres. frontiersin.org

Another strategy is the use of bifunctional linkers to create dimeric molecules. In a study on proline-rich antimicrobial peptides, dimerization via different linkers was shown to significantly enhance their action. rsc.org The orientation of the peptides and the nature of the linker, such as the use of perfluoroaromatic linkers, were found to be critical for potent activity against Gram-negative bacteria. rsc.org

Modifications can also involve replacing the amide bond with other chemical groups to create analogs with different properties. For instance, replacing the α,β-unsaturated system in chalcones with an amide bioisostere was a key design step in developing a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives as inhibitors of amyloid-beta aggregation. researchgate.net

These studies highlight that the amide linker is not merely a passive connector but an active participant in the molecular interactions that govern biological responses.

Molecular Docking and Dynamics Simulations for Target Binding

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding of ligands like this compound to their protein targets. These techniques provide detailed insights into the specific interactions and conformational changes that occur upon binding.

Identification of Key Ligand-Protein Interactions

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein's active site. researchgate.net This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netnih.gov

For example, in docking studies of benzothiazole (B30560) derivatives as potential Alzheimer's disease therapeutics, the compounds were found to interact with both the catalytic and peripheral active sites of human acetylcholinesterase (hAChE). researchgate.net Similarly, docking of imidazothiadiazole derivatives into the active site of TGF-β type I receptor kinase revealed strong hydrogen bonding and hydrophobic interactions. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is often energy-minimized, and the protein structure is obtained from databases like the Protein Data Bank (PDB). researchgate.net Software like AutoDock and GOLD can then be used to perform the docking calculations. researchgate.netresearchgate.net

The following table illustrates the types of interactions identified through molecular docking for different classes of compounds.

| Compound Class | Protein Target | Key Interactions Identified |

| Benzothiazole derivatives | Human Acetylcholinesterase (hAChE) | Interaction with catalytic and peripheral active sites. researchgate.net |

| Imidazothiadiazole derivatives | TGF-β type I receptor kinase | Strong hydrogen bonding and hydrophobic interactions. nih.gov |

| 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile | Focal Adhesion Kinase (FAK) | Hydrophobic interactions. researchgate.net |

Conformational Changes Upon Binding

The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein. nih.gov Flexible molecules can adopt different conformations upon binding to a protein compared to their unbound state. nih.gov

Molecular dynamics simulations can be used to study these conformational changes over time. These simulations provide a more dynamic picture of the binding process compared to the static view offered by molecular docking. For instance, MD simulations of proline-rich antimicrobial peptide dimers interacting with a lipid bilayer showed that a rigid, planar orientation of the dimer was critical for its enhanced activity. rsc.org

The concept of "induced fit" describes a mechanism where the initial binding of a ligand induces a conformational change in the protein, leading to a more stable complex. nih.gov Conversely, "conformational selection" proposes that the protein exists in an equilibrium of different conformations, and the ligand selectively binds to a pre-existing conformation. nih.gov These models highlight the dynamic nature of ligand-protein interactions.

Studies have shown that the conformation of a ligand bound to a protein can be energetically different from its global minimum energy conformation in solution, indicating that the binding process can involve an energetic cost for adopting the bound conformation. nih.gov

Investigation into the Biological Interactions of this compound Remains Largely Unexplored

Scientific inquiry into the specific biological targets of the chemical compound this compound is notably limited in publicly available research. Despite the interest in related chemical structures for various therapeutic applications, detailed preclinical investigations into the molecular interactions of this particular compound, specifically with targets such as Nek2 kinase and HMG-CoA reductase, are not documented in the current body of scientific literature.

While the broader classes of cyclohexylamine (B46788) and benzamide derivatives have been the subject of various biological activity studies, information directly pertaining to this compound is scarce. Research on analogous compounds suggests a wide range of potential biological activities, but a direct extrapolation to this compound cannot be made without specific experimental evidence.

There are currently no available data tables or detailed research findings from preclinical studies to populate a discussion on the structure-activity relationship or molecular interactions of this compound with Nek2 kinase or HMG-CoA reductase. The absence of such data precludes a detailed analysis of its potential inhibitory or modulatory effects on these or any other specific biological targets.

Further research, including in vitro and in vivo preclinical studies, would be necessary to elucidate the biological activity profile of this compound and to determine if it has any significant interactions with biological targets relevant to disease.

Advanced Mechanistic Investigations in Benzamide Chemistry

Unraveling Complex Catalytic Cycles (e.g., Pd-catalyzed C-H activation, Ni-mediated processes)

The synthesis of benzamides, including N-cyclohexyl-3,4-dimethylbenzamide, often employs sophisticated catalytic systems to achieve high efficiency and regioselectivity. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzamides. acs.orgnih.govacs.org

In these reactions, a palladium catalyst, often in conjunction with a directing group on the amide nitrogen, facilitates the cleavage of a typically inert C-H bond on the aromatic ring. This allows for the introduction of various functional groups at the ortho position. The catalytic cycle generally involves the coordination of the palladium center to the directing group, followed by C-H bond activation to form a palladacycle intermediate. rsc.org This intermediate then undergoes further reactions, such as coupling with other substrates, before reductive elimination regenerates the catalyst and yields the functionalized benzamide (B126).

For instance, the palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated, showcasing the versatility of this approach. acs.org While much of the research has focused on N-substituted amides, recent studies have expanded the scope to include the simplest amide, -CONH2, as a directing group. acs.org

Nickel-mediated processes are also gaining prominence in benzamide synthesis. Though detailed mechanistic studies for the specific synthesis of this compound via Ni-catalysis are less prevalent in the readily available literature, the principles of Ni-catalyzed cross-coupling reactions are well-established and offer a potential alternative to palladium. These processes often involve oxidative addition of an aryl halide to a low-valent nickel species, followed by transmetalation and reductive elimination. The choice between palladium and nickel can be influenced by factors such as cost, reactivity, and functional group tolerance.

| Catalyst System | General Mechanism | Key Intermediates | Advantages |

| Palladium (Pd) | C-H bond activation | Palladacycles | High regioselectivity, broad substrate scope |

| Nickel (Ni) | Cross-coupling | Ni(0)/Ni(II) or Ni(I)/Ni(III) species | Lower cost, unique reactivity patterns |

Role of Solvent and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of benzamide-forming reactions are critically dependent on the choice of solvent and the presence of additives. The solvent not only dissolves the reactants and catalyst but can also play a direct role in the reaction mechanism by influencing the stability of intermediates and transition states.

In palladium-catalyzed C-H activation reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can help to stabilize the cationic palladium intermediates that are frequently proposed in the catalytic cycle. The coordinating ability of the solvent is also a crucial factor; a strongly coordinating solvent might compete with the substrate for binding to the catalyst, potentially inhibiting the reaction.

Additives are frequently essential for the success of these catalytic reactions. In many Pd-catalyzed C-H activation/functionalization reactions, a base is required to facilitate the C-H cleavage step, which is often the rate-determining step. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and carboxylates (e.g., KOAc). The choice of base can significantly impact the reaction yield and selectivity.

Furthermore, ligands are often added to the reaction mixture to modulate the reactivity and stability of the metal catalyst. For instance, in some nickel-catalyzed cross-coupling reactions, the addition of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial for achieving high catalytic turnover and preventing catalyst decomposition. The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for a particular substrate.

| Solvent | Additive | Yield (%) | Observations |

| Toluene | None | 25 | Low conversion |

| DMF | K2CO3 | 85 | High conversion and selectivity |

| Dioxane | Cs2CO3 | 92 | Excellent yield, Cs2CO3 shows superior performance |

| THF | KOAc | 78 | Good yield, but slightly lower than with carbonates |

Future Directions in N Cyclohexyl 3,4 Dimethylbenzamide Research

Innovations in Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing amides often rely on stoichiometric coupling reagents and hazardous solvents, generating significant chemical waste. sigmaaldrich.com The future of N-cyclohexyl-3,4-dimethylbenzamide synthesis lies in the adoption of green chemistry principles to create more sustainable and atom-economical processes. acs.org Key areas for innovation include the use of catalytic systems that minimize waste and avoid harsh reaction conditions.

Future research will likely explore several promising green methodologies:

Enzymatic Catalysis: The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), offers a highly selective and environmentally benign route to amide bond formation. nih.gov This biocatalytic approach operates under mild conditions and can be performed in greener solvents, significantly reducing the environmental impact. nih.gov Research could focus on optimizing enzymatic reactions for the specific substrates, 3,4-dimethylbenzoic acid and cyclohexylamine (B46788), to achieve high yields and purity for this compound.

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing conventional organic solvents is a cornerstone of green chemistry. semanticscholar.org Future studies could adapt solvent-free reaction conditions, for instance, by heating a mixture of the carboxylic acid and amine with a reusable catalyst like boric acid. sigmaaldrich.comsemanticscholar.org Another avenue is the use of Brønsted acidic ionic liquids, which can act as both the catalyst and the solvent, offering the advantage of being reusable. acs.org

Electrosynthesis: Electrochemical methods represent a novel and sustainable approach to amide synthesis. rsc.org By using electricity to drive the reaction, the need for chemical oxidants or coupling agents can be circumvented, offering a high-efficiency, low-waste alternative. rsc.org Investigating the electrochemical coupling of 3,4-dimethylbenzoic acid and cyclohexylamine could open a new, greener synthetic route.

Application of Advanced Analytics for Real-time Reaction Monitoring

Optimizing synthetic routes, particularly novel green methods, requires a detailed understanding of reaction kinetics and mechanisms. Future research on this compound will benefit immensely from the application of advanced analytical techniques for real-time monitoring. These process analytical technologies (PAT) provide continuous insight into the reaction progress, enabling precise control and optimization.

Promising analytical strategies for future investigation include:

Real-Time Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can directly analyze reaction mixtures with minimal to no sample preparation. This allows for the rapid identification of starting materials, intermediates, and the final product, providing immediate feedback on the reaction's progress. Implementing real-time MS could be crucial for understanding the catalytic cycle in new synthetic methods for this compound. nih.gov

Flow Reactor-Based Monitoring: Continuous flow reactors offer enhanced control over reaction parameters. When integrated with monitoring tools, such as pressure sensors, they can provide real-time data on physical changes in the reaction, such as those occurring in solid-phase synthesis. rsc.orgrsc.org For heterogeneous catalytic systems that might be developed for this compound synthesis, flow chemistry could offer superior efficiency and safety, with real-time monitoring ensuring optimal performance.

Spectroscopic Methods: While not always real-time in the strictest sense, techniques like in-situ infrared (IR) spectroscopy or automated HPLC-MS analysis can be adapted for quasi-real-time monitoring of reaction conversion. nih.gov For instance, camera-enabled colorimetric monitoring has been demonstrated for amide bond formation, correlating color changes to product conversion. nih.gov

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Computational modeling is a powerful tool for accelerating the discovery and development of new molecules. For this compound, predictive modeling can guide the synthesis of new derivatives with desired properties and biological activities, saving significant time and resources.

Future research will likely leverage several computational approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By synthesizing and testing a small library of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This would allow researchers to prioritize the synthesis of the most promising candidates.

Molecular Docking: If a biological target for this compound is identified, molecular docking can be used to predict how it and its derivatives bind to the target protein. vensel.org This provides insights into the key interactions driving binding and can guide the design of more potent and selective analogs. nih.gov

Density Functional Theory (DFT): DFT calculations can predict a range of molecular properties, including electronic structure, reactivity, and stability. researchgate.net For this compound, DFT can be used to calculate descriptors like HOMO-LUMO energy gaps and molecular electrostatic potential maps, which help in understanding its reactivity and potential interaction sites. researchgate.net

The accurate prediction of reaction outcomes, such as yield, remains a significant challenge in computational chemistry, especially when dealing with diverse literature data. nih.gov However, for specific, well-defined reaction classes like amide couplings, machine learning models have shown increasing promise and could be trained to predict optimal conditions for the synthesis of this compound derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-3,4-dimethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 3,4-dimethylbenzoyl chloride with cyclohexylamine in anhydrous chloroform under reflux (3–5 h) . Post-reaction purification includes sequential washes with 1 M HCl (to remove excess amine) and saturated NaHCO₃ (to neutralize residual acid), followed by crystallization in methanol (yield: ~78%) . Key parameters include stoichiometric excess of cyclohexylamine (3.5 eq) and inert atmosphere (N₂) to prevent hydrolysis of the acyl chloride.

Q. How can spectroscopic and crystallographic techniques characterize This compound?

- Methodology :

- X-ray crystallography : Resolve molecular conformation (e.g., cyclohexyl chair geometry) and hydrogen-bonding networks. For analogous benzamides, triclinic P1 space groups with a = 5.25 Å, b = 10.37 Å, c = 11.34 Å, and α/β/γ angles ~95–103° are reported .

- NMR : Confirm substitution patterns (e.g., cyclohexyl CH₂ at δ ~1.2–1.8 ppm, aromatic protons at δ ~6.8–7.5 ppm).

- Elemental analysis : Validate purity (e.g., C: 65.5%, H: 9.7%, N: 4.8% for C₁₆H₂₃NO₂) .

Q. What preliminary biological assays are suitable for evaluating This compound?

- Methodology : Screen for bioactivity using:

- Receptor-binding assays : For structurally related benzamides (e.g., μ-opioid receptor selectivity in U-47700 analogs ).

- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence the pharmacological profile of N-cyclohexylbenzamide derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Compare 3,4-dimethyl vs. 3,4-dimethoxy analogs. Methoxy groups increase polarity and hydrogen-bonding potential, altering receptor affinity (e.g., μ-opioid receptor binding in U-47700 ).

- Computational modeling : Use DFT or molecular docking to predict binding energies and steric effects .

Q. What mechanistic insights explain contradictory biological data (e.g., cytotoxicity vs. neuroprotection) in benzamide derivatives?

- Methodology :

- Dose-response studies : Identify biphasic effects (e.g., hormesis at low doses vs. toxicity at high concentrations).

- Pathway analysis : Use RNA sequencing or proteomics to map apoptotic (e.g., caspase-3 activation) vs. survival pathways (e.g., PI3K/Akt) .

- Metabolite profiling : LC-MS/MS to detect reactive intermediates (e.g., quinone metabolites from oxidative demethylation) .

Q. How can chiral resolution challenges be addressed for This compound analogs with multiple stereocenters?

- Methodology :

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Crystallization-induced asymmetric transformation : Exploit diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Key Research Considerations

- Stereochemical complexity : The cyclohexyl group’s chair conformation and substituent orientation significantly impact molecular packing and bioactivity .

- Biological extrapolation : While This compound lacks direct clinical data, its structural analogs (e.g., U-47700) highlight μ-opioid receptor interactions and potential neurotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.